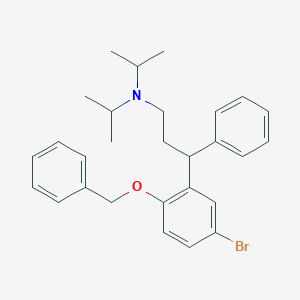

![molecular formula C7H9BrN2S B189953 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 143150-92-9](/img/structure/B189953.png)

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Overview

Description

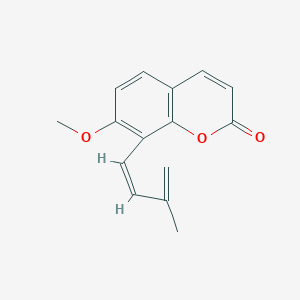

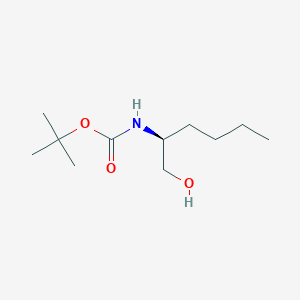

“2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a chemical compound with the molecular formula C7H9BrN2S . It has a molecular weight of 233.13 g/mol . This compound is also known by several synonyms, including “2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine” and “2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine” among others .

Molecular Structure Analysis

The IUPAC name for this compound is "2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine" . The InChI code is “InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3” and the InChIKey is "VJHFJWBPUCAWHS-UHFFFAOYSA-N" . The canonical SMILES structure is "CN1CCC2=C(C1)SC(=N2)Br" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.13 g/mol . It has a computed XLogP3-AA value of 1.9, which is a measure of its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass is 231.96698 g/mol . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Properties of Related Heterocyclic Compounds

Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines Synthesis : Utilizing both traditional chemical methods and modern microwave techniques, compounds like 4-methyl-2,3,6,7-tetrahydroisothiazolo[5,4-b]pyridine-3,6-dione were synthesized from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. Microwave-assisted reactions provided higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Factor Xa Inhibition Study : In an exploratory study for developing non-amidine factor Xa inhibitors as potential anticoagulants, a series including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine displayed potent anti-factor Xa activity and influenced prothrombin time prolongation, with moderate bioavailability in rats. This research provided insights into the binding modes and conformational stability of these compounds (Haginoya et al., 2004).

Isoxazole and Furo[3,2-b]pyridinone Derivatives Synthesis : A study on isoxazolo[2,3-a]-pyridinium salts demonstrated their conversion into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a ketene intermediate in the reaction process. This research contributes to the understanding of heterocyclic compound synthesis (Good, Jones, & Phipps, 1972).

Analysis of GABAA Receptor Agonist/Antagonist : Research on 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) provided insights into its agonist effects at spinal GABAA receptors and low affinity for brain GABAA receptors. This study contributes to understanding the molecular interactions and effects of these compounds on neurotransmitter receptors (Brehm et al., 1997).

Synthesis of Thiazolopyrimidine Derivatives : A study on the synthesis of novel 2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives, including bromo- and nitro-derivatives, expands the knowledge of thiazolopyrimidine chemistry and its potential applications (Studzińska et al., 2014).

Biological Activity of Thiazolobenzimidazole Derivatives : A study synthesized various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles and evaluated their immunosuppressive and immunostimulatory activities, as well as cytotoxic effects on different cancer cell lines. This research highlights the potential biomedical applications of these compounds (Abdel‐Aziz et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHFJWBPUCAWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457639 | |

| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |

CAS RN |

143150-92-9 | |

| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)